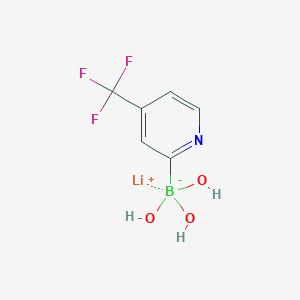
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isobutoxy group at the 2-position and a trifluoromethyl group at the 4-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid are carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .
Mode of Action
The compound’s mode of action involves the formation of a 2:2 mixed anhydride , which is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki-Miyaura cross-coupling reactions , Palladium-catalyzed direct arylation reactions , Tandem-type Pd (II)-catalyzed oxidative Heck reaction , and intramolecular C-H amidation sequence .
Pharmacokinetics
It’s known that the compound is used in pharmaceutical testing, suggesting it has properties suitable for drug development .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to catalyze the dehydrative amidation between carboxylic acids and amines . This results in the formation of amide bonds, which are fundamental in biochemistry and pharmaceutical chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is known to be heat sensitive , and dust formation should be avoided . It’s also hygroscopic, meaning it absorbs moisture from the environment . These factors can affect the compound’s stability and efficacy in its applications.
Preparation Methods
The synthesis of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenylboronic acid.
Reaction Conditions:
Industrial Production: Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Chemical Reactions Analysis
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide.
Scientific Research Applications
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Comparison with Similar Compounds
2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds:
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the isobutoxy group but has similar reactivity in cross-coupling reactions.
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of an isobutoxy group, which can affect its reactivity and applications.
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid: This is a positional isomer with the isobutoxy and trifluoromethyl groups swapped, which can lead to different chemical properties and reactivity.
Properties
IUPAC Name |
[2-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(11(13,14)15)3-4-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBTOIZQFKAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)


![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
